DM51 impurity 1-d9

LC-MS/MS Quantitative Bioanalysis Isotope Dilution

DM51 impurity 1-d9 is a deuterated analog of the Maytansine-related impurity DM51 impurity 1, incorporating nine deuterium atoms (C38H45D9ClN3O10S). This stable isotope-labeled standard corrects for LC-MS matrix effects and ionization variability, ensuring ICH Q3A/B-compliant impurity quantification in Maytansine API and ADC stability studies. Choose this product for precise, regulatory-grade analytical method development.

Molecular Formula C38H54ClN3O10S
Molecular Weight 789.4 g/mol
Cat. No. B12409897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM51 impurity 1-d9
Molecular FormulaC38H54ClN3O10S
Molecular Weight789.4 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCS)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C38H54ClN3O10S/c1-22-13-12-14-29(49-8)38(47)21-28(50-36(46)40-38)23(2)34-37(4,52-34)30(51-35(45)24(3)41(5)31(43)15-10-9-11-16-53)20-32(44)42(6)26-18-25(17-22)19-27(48-7)33(26)39/h12-14,18-19,23-24,28-30,34,47,53H,9-11,15-17,20-21H2,1-8H3,(H,40,46)/b14-12+,22-13+/t23-,24-,28+,29-,30+,34+,37+,38+/m1/s1/i5D3,9D2,10D2,11D2
InChIKeyVNWBDUCJQWNNMQ-WDQDGGDXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DM51 Impurity 1-d9: A Deuterium-Labeled Maytansine Impurity Standard for Traceable Analytical Quantification


DM51 impurity 1-d9 (molecular formula C38H45D9ClN3O10S, molecular weight 789.42) is a fully characterized, stable isotope-labeled reference standard. It is the deuterium-labeled analog of DM51 impurity 1, a known natural product impurity associated with the cytotoxic agent maytansine [1]. This compound is specifically synthesized for use as an internal standard (IS) in quantitative mass spectrometry (MS) workflows, as well as a tracer in drug metabolism and pharmacokinetic (DMPK) studies .

Why an Unlabeled DM51 Impurity or a Structural Analog Cannot Substitute for DM51 Impurity 1-d9 in Critical Analytical Workflows


Substituting DM51 impurity 1-d9 with its non-deuterated counterpart (DM51 impurity 1) or a similar structural analog in quantitative LC-MS/MS workflows is analytically unsound. Deuterated internal standards are the gold standard for correcting matrix effects and ionization variability because they are chemically near-identical to the target analyte, yet possess a distinct mass shift (+9 Da in this case) that allows for separate detection in the mass spectrometer [1]. Using an unlabeled standard, or a structural analog, introduces a high risk of differential ion suppression or enhancement that cannot be reliably corrected for, leading to significant quantitative inaccuracies, especially in complex biological matrices like plasma or tissue homogenates [2].

Quantifiable Analytical Differentiation: Evidence for Selecting DM51 Impurity 1-d9 Over Non-Deuterated or Alternative Standards


Mass Spectrometric Differentiation: A +9 Da Shift Enables Baseline Resolution and Accurate Quantitation

The defining analytical advantage of DM51 impurity 1-d9 is its mass difference of +9 daltons relative to the native DM51 impurity 1 (C38H54ClN3O10S, 780.37 g/mol) due to the substitution of nine hydrogen atoms with deuterium [1]. This mass shift is sufficient for baseline chromatographic separation and independent MS detection, allowing for accurate isotope dilution mass spectrometry (IDMS) and correction for matrix effects [2].

LC-MS/MS Quantitative Bioanalysis Isotope Dilution

Isotopic Purity and Regulatory Compliance: A Fully Characterized Standard Aligned with USP/EP Requirements

DM51 impurity 1-d9 is not a generic research chemical but a fully characterized reference standard specifically manufactured to support pharmaceutical quality control and method validation. The compound is offered with a documented purity profile and is compliant with regulatory guidelines for traceability against pharmacopeial standards such as those from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) [1]. This level of characterization and compliance is not guaranteed for a non-certified, unlabeled impurity.

Reference Standard Quality Control Method Validation

Deuterium Kinetic Isotope Effect (DKIE): Potential for Enhanced Metabolic Stability in Tracer Studies

The replacement of hydrogen with deuterium at specific metabolic soft spots can, in some cases, slow down cytochrome P450-mediated metabolism due to the primary kinetic isotope effect. This phenomenon, where a C-D bond is cleaved more slowly than a C-H bond, can lead to altered pharmacokinetic profiles for the deuterated compound relative to its non-deuterated analog [1]. While direct data for this specific impurity is not available, the principle of deuteration is widely exploited to create metabolically more stable tracers or to mitigate the formation of reactive metabolites [2].

Drug Metabolism Pharmacokinetics ADME

Key Application Scenarios for DM51 Impurity 1-d9 in Pharmaceutical and Bioanalytical Settings


LC-MS/MS Method Development and Validation for Maytansine Impurity Profiling

DM51 impurity 1-d9 is the ideal internal standard for developing a robust, validated LC-MS/MS method to quantify DM51 impurity 1 in drug substance or drug product batches. Its near-identical chemical properties and +9 Da mass shift enable precise correction for matrix effects and ionization variability, fulfilling ICH Q2(R1) and M10 bioanalytical method validation guidelines for accuracy and precision [1].

Quantitative Bioanalysis in DMPK Studies for Maytansinoid-Based ADCs

When conducting pharmacokinetic or toxicokinetic studies on antibody-drug conjugates (ADCs) that utilize a maytansinoid payload, the released metabolite or impurity (DM51 impurity 1) must be accurately measured in plasma. This deuterated standard allows for reliable quantitation, distinguishing the analyte of interest from endogenous background and correcting for sample-to-sample matrix variability [2].

Quality Control (QC) Batch Release Testing in GMP Manufacturing

In a GMP manufacturing environment for maytansine or its derivatives, DM51 impurity 1-d9 serves as a certified reference standard for QC batch release testing. Its use ensures that the analytical methods employed are accurate, precise, and compliant with regulatory expectations for traceability and data integrity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DM51 impurity 1-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.